molecular formula C18H17N5O4S B12176125 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide

Cat. No.: B12176125
M. Wt: 399.4 g/mol
InChI Key: WJCNCWIHHVEBGP-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole moiety linked to an indole structure through a sulfonylaminoethyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzoxadiazole and indole intermediates. The benzoxadiazole moiety can be synthesized through the nitration of benzene derivatives followed by cyclization. The indole structure is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

The final coupling step involves the reaction of the benzoxadiazole intermediate with the indole derivative in the presence of a sulfonylating agent, such as sulfonyl chloride, under basic conditions. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group in the benzoxadiazole can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-substituted benzoxadiazole derivatives.

    Substitution: Various sulfonamide or sulfonate esters.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in cell imaging and tracking due to its fluorescent properties.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety is known for its ability to bind to proteins and enzymes, altering their activity. The indole structure can interact with cellular receptors and signaling pathways, modulating biological processes. The compound’s fluorescent properties enable it to act as a probe for monitoring these interactions in real-time.

Comparison with Similar Compounds

Similar Compounds

    2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose): A fluorescent glucose analog used for studying glucose uptake in cells.

    N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3-(1H-indol-3-yl)propanamide:

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of a benzoxadiazole and indole moiety, providing distinct fluorescent properties and biological activity. This makes it a valuable tool for various research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C18H17N5O4S/c24-17(10-12-11-20-14-5-2-1-4-13(12)14)19-8-9-21-28(25,26)16-7-3-6-15-18(16)23-27-22-15/h1-7,11,20-21H,8-10H2,(H,19,24)

InChI Key

WJCNCWIHHVEBGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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